4-ETHYL-5-METHYL-2-[(2-THIENYLCARBONYL)AMINO]-3-THIOPHENECARBOXAMIDE
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Overview
Description
4-ETHYL-5-METHYL-2-[(2-THIENYLCARBONYL)AMINO]-3-THIOPHENECARBOXAMIDE is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
The synthesis of 4-ETHYL-5-METHYL-2-[(2-THIENYLCARBONYL)AMINO]-3-THIOPHENECARBOXAMIDE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common reagents used in these reactions include thienylcarbonyl chloride and ethylamine, among others. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
4-ETHYL-5-METHYL-2-[(2-THIENYLCARBONYL)AMINO]-3-THIOPHENECARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-ETHYL-5-METHYL-2-[(2-THIENYLCARBONYL)AMINO]-3-THIOPHENECARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: It is used in the development of new materials with specific properties, such as conductivity or stability .
Mechanism of Action
The mechanism of action of 4-ETHYL-5-METHYL-2-[(2-THIENYLCARBONYL)AMINO]-3-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
4-ETHYL-5-METHYL-2-[(2-THIENYLCARBONYL)AMINO]-3-THIOPHENECARBOXAMIDE can be compared with other similar compounds, such as:
ETHYL 4-METHYL-2-[(2-THIENYLCARBONYL)AMINO]-5-{[3-(TRIFLUOROMETHYL)ANILINO]CARBONYL}-3-THIOPHENECARBOXYLATE: This compound has a similar thiophene-based structure but differs in the presence of additional functional groups, which may confer different properties and applications.
ETHYL 5-(1-AZEPANYLCARBONYL)-4-METHYL-2-[(2-THIENYLCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE:
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties.
Properties
IUPAC Name |
4-ethyl-5-methyl-2-(thiophene-2-carbonylamino)thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S2/c1-3-8-7(2)19-13(10(8)11(14)16)15-12(17)9-5-4-6-18-9/h4-6H,3H2,1-2H3,(H2,14,16)(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCXJOKQPDHTDON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)N)NC(=O)C2=CC=CS2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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